6,6'-((1E,1'E)-(((1R,2R)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol)
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Overview
Description
6,6’-((1E,1’E)-(((1R,2R)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
The synthesis of 6,6’-((1E,1’E)-(((1R,2R)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) typically involves the condensation reaction between (1R,2R)-1,2-diaminocyclohexane and 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
6,6’-((1E,1’E)-(((1R,2R)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) has a wide range of scientific research applications:
Catalysis: It serves as a ligand in the formation of metal complexes that are used as catalysts in various organic reactions, including asymmetric synthesis and polymerization.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets and pathways, leading to catalytic activity or biological effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the type of reaction or application .
Comparison with Similar Compounds
Similar compounds to 6,6’-((1E,1’E)-(((1R,2R)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) include other Schiff bases and salen ligands. These compounds share similar structural features and chemical properties but may differ in terms of their specific applications and reactivity. Some examples of similar compounds are:
- 6,6’-((1E,1’E)-((1R,2R)-1,2-diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(2-tert-butyl-4-((trimethylsilyl)ethynyl)phenol)
- 6,6’-((1E,1’E)-((ethane-1,2-diylbis(azanylylidene))bis(phenylmethanylylidene))bis(3-(octyloxy)phenol)
These compounds highlight the versatility and potential of Schiff bases and salen ligands in various scientific and industrial applications.
Properties
Molecular Formula |
C30H42N2O2 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol |
InChI |
InChI=1S/C30H42N2O2/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34/h13-18,25-26,33-34H,9-12H2,1-8H3/t25-,26-/m1/s1 |
InChI Key |
DSMXKMPGYURPLQ-CLJLJLNGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C |
Origin of Product |
United States |
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